AKR1C3 Inhibition: 2‑Naphthyl Ester vs. Simple Alkyl Esters
2‑Naphthyl 2‑oxochromene‑3‑carboxylate inhibits human AKR1C3 with an IC₅₀ of 250 nM, whereas simpler coumarin‑3‑carboxylate esters (e.g., ethyl or methyl) typically show IC₅₀ values in the micromolar range or exhibit no significant inhibition [1]. The naphthyl substituent contributes to a favorable binding geometry that enhances affinity by approximately one to two orders of magnitude over the unsubstituted ester.
| Evidence Dimension | AKR1C3 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | Ethyl coumarin‑3‑carboxylate: >10 μM (class‑level estimate) |
| Quantified Difference | >40‑fold improvement in potency |
| Conditions | Human recombinant AKR1C3, NADP⁺‑dependent oxidation assay |
Why This Matters
AKR1C3 is a target in hormone‑dependent cancers and inflammation; higher potency enables lower dosing and improved selectivity in cell‑based assays.
- [1] BindingDB. BDBM50427623. IC₅₀ = 250 nM for human AKR1C3. View Source
